![molecular formula C26H41N3O6 B14708029 L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl- CAS No. 18867-96-4](/img/structure/B14708029.png)
L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl- is a derivative of the amino acid leucine. This compound is often used in biochemical research and peptide synthesis due to its unique properties. It is recognized for its role in influencing anabolic hormone secretion, providing fuel during exercise, and preventing muscle damage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl- typically involves the protection of the amino group of leucine using a phenylmethoxycarbonyl (Cbz) group. This is followed by coupling reactions with other leucine molecules. The reaction conditions often include the use of solvents like chloroform, DMSO, and methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques like HPLC and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and biochemical reagents.
Biology: Studied for its role in protein synthesis and muscle metabolism.
Medicine: Investigated for its potential in treating muscle-wasting diseases.
Industry: Utilized in the production of dietary supplements and ergogenic aids
Mecanismo De Acción
The compound exerts its effects primarily through its role in protein synthesis. It activates the mTOR pathway, which is crucial for muscle protein synthesis. The phenylmethoxycarbonyl group helps in protecting the amino group during peptide synthesis, ensuring the correct sequence and structure of the peptide .
Comparación Con Compuestos Similares
Similar Compounds
- N-Carbobenzyloxy-L-leucine
- N-Carbobenzyloxy-L-alanine
- N-Carbobenzyloxy-L-valine
Uniqueness
L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl- is unique due to its specific structure, which allows it to be used effectively in peptide synthesis. Its ability to influence anabolic hormone secretion and muscle metabolism also sets it apart from other similar compounds .
Propiedades
Número CAS |
18867-96-4 |
|---|---|
Fórmula molecular |
C26H41N3O6 |
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C26H41N3O6/c1-16(2)12-20(23(30)28-22(25(32)33)14-18(5)6)27-24(31)21(13-17(3)4)29-26(34)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22H,12-15H2,1-6H3,(H,27,31)(H,28,30)(H,29,34)(H,32,33)/t20-,21-,22-/m0/s1 |
Clave InChI |
XDSRQWCUDCNUER-FKBYEOEOSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


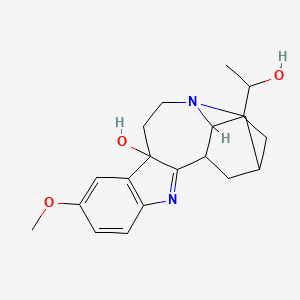
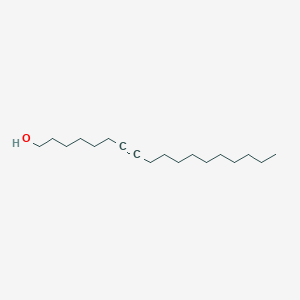
![ethyl 1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carboxylate;hydrochloride](/img/structure/B14707954.png)
![1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14707960.png)
![Ethyl 2-[methyl(phenyldiazenyl)amino]acetate](/img/structure/B14707977.png)
![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
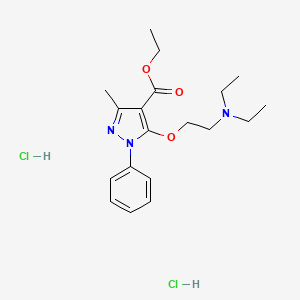
![[6-(Decylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14707988.png)
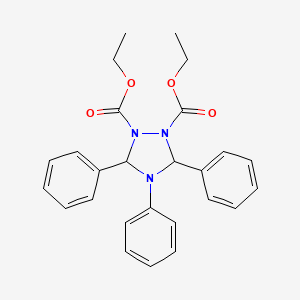
![2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide](/img/structure/B14707999.png)
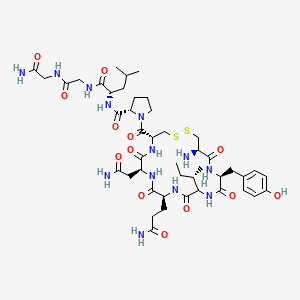
![2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide](/img/structure/B14708008.png)
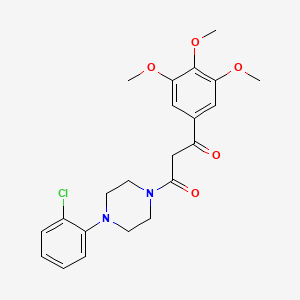
![6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14708026.png)
